Rosmanol
Description
Contextualization within Natural Products Research
Rosmanol (B1679572) is a significant compound within the broad and dynamic field of natural products research. This area of scientific inquiry focuses on the isolation, characterization, and evaluation of chemical substances derived from natural sources, such as plants, animals, and microorganisms. nih.gov Plants, in particular, have historically been a rich reservoir of bioactive compounds with potential therapeutic applications. tandfonline.com this compound, sourced from common herbs like rosemary (Rosmarinus officinalis L.) and various sage (Salvia) species, exemplifies the core pursuit of natural product chemistry: the discovery of novel molecular structures with potent biological activities. wikipedia.orgnih.gov The investigation of such compounds is driven by the increasing global interest in medicinal plants and the search for new lead compounds for drug development. nih.gov
Overview of this compound as a Bioactive Phenolic Diterpene
This compound is classified as a phenolic diterpene, a class of organic compounds characterized by a 20-carbon skeleton derived from geranylgeranyl pyrophosphate and at least one phenolic hydroxyl group. tandfonline.commdpi.com Its chemical structure is closely related to other prominent diterpenes found in rosemary, such as carnosic acid and carnosol (B190744). nih.govnih.gov In fact, this compound is often formed through the oxidation of carnosic acid, which is considered a primary antioxidant in rosemary. nih.gov This relationship underscores the complex phytochemistry of the plants from which it is derived. The presence of the phenolic group is crucial to its significant antioxidant properties, a characteristic shared by many compounds in this class. ijpsjournal.com
Historical Perspective of this compound Research
The formal introduction of this compound to the scientific community occurred in 1981, when it was first isolated and its structure was described following extraction from rosemary (Rosmarinus officinalis L.). wikipedia.orgoup.com This initial work laid the groundwork for future investigations into its chemical and biological properties. A few years later, in 1984, the same research group proposed an improved structural model, further refining the understanding of this novel compound. wikipedia.org Early research efforts were often intertwined with the study of its precursors and related diterpenes, carnosic acid and carnosol. nih.gov Seminal work in the early 1990s focused on developing methods like high-performance liquid chromatography (HPLC) to isolate and identify these compounds from plant extracts and to study their stability and formation. nih.govnih.gov These foundational studies were critical in enabling the more extensive pharmacological research that followed.
Significance of this compound in Current Pharmacological Research
This compound is the subject of ongoing pharmacological research due to its diverse and potent bioactivities. Its primary significance lies in its powerful antioxidant effects, which are foundational to many of its other therapeutic potentials. ijpsjournal.com Building on this, research has demonstrated its notable anti-inflammatory and anticancer properties. nih.govnih.gov In the realm of anti-inflammatory research, studies have shown that this compound can inhibit key mediators of the inflammatory response. nih.govresearchgate.net In oncology research, it has been found to induce apoptosis (programmed cell death) in various cancer cell lines, highlighting its potential as a chemotherapeutic agent. nih.govresearchgate.net The synergistic effects of this compound when combined with other natural compounds, such as carnosol, are also an active area of investigation, potentially offering enhanced therapeutic efficacy. nih.gov
Detailed Research Findings
Antioxidant Activity of this compound
This compound has demonstrated significant antioxidant capabilities across various experimental models. Its mechanism is largely attributed to its structure as a phenolic diterpene, which allows it to scavenge lipid free radicals effectively.
| Assay/Model System | Key Findings | Comparative Notes |
| Lipid Peroxidation Inhibition | Exhibited inhibitory activity against lipid peroxidation in human low-density lipoprotein (LDL). | - |
| DPPH Radical Scavenging | Showed potent radical scavenging activity. | The in vitro antioxidant activity of this compound was found to be higher than that of α-tocopherol. nih.gov |
| Hydroxyl Radical Scavenging | Effectively scavenged hydroxyl radicals. | - |
| Superoxide (B77818) Anion Scavenging | Demonstrated activity in scavenging superoxide anions in vitro. tandfonline.com | - |
Anti-inflammatory Research on this compound
This compound's anti-inflammatory properties have been substantiated through various in vitro and in vivo studies. It targets key pathways and molecules involved in the inflammatory cascade.
| Model System | Key Findings |
| RAW 264.7 Macrophages (in vitro) | Markedly inhibited lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). |
| Type II Collagen-Induced Arthritis (in vivo mouse model) | In combination with carnosol, this compound alleviated swelling, redness, and synovitis, and decreased the arthritis index score. It also blocked the NF-κB and MAPK signaling pathways. nih.gov |
Anticancer Research on this compound
Investigations into the anticancer potential of this compound have revealed its ability to inhibit cancer cell growth and induce cell death through multiple mechanisms.
| Cancer Cell Line | Type of Effect | Molecular Mechanism/Pathway |
| Human Colon Adenocarcinoma (COLO 205) | Potently induces apoptosis. | Involves both the mitochondrial apoptotic pathway and the death receptor pathway. |
| Various Cancer Cells (General) | Inhibits cell viability and proliferation. | The anticancer activity is linked to its ability to induce apoptosis and trigger cell cycle blockades. nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,8S,9S,10S)-3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,14,16-17,21-23H,5-7H2,1-4H3/t14-,16+,17-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAZOMIGFDQMNC-FORWCCJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)[C@@H]([C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553423 | |
| Record name | Rosmanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80225-53-2 | |
| Record name | Rosmanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080225532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosmanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROSMANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F25TV383OC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Phytochemistry and Biosynthetic Considerations of Rosmanol
Natural Occurrence and Distribution of Rosmanol (B1679572)
This compound is not ubiquitous in the plant kingdom; its presence is primarily concentrated within specific genera of the Lamiaceae family. The most well-documented source is the genus Rosmarinus, with several species of Salvia also confirmed to contain this compound.
Rosmarinus officinalis as a Primary Botanical Source
Rosmarinus officinalis L. (rosemary), now formally known as Salvia rosmarinus Spenn., is the principal botanical source from which this compound has been isolated and studied. nih.govmdpi.com It is considered one of the characteristic phenolic diterpenes of this Mediterranean aromatic shrub, alongside more abundant compounds like carnosic acid and carnosol (B190744). nih.govmdpi.com Research has consistently identified this compound in the leaves of rosemary. nih.govnih.govnih.gov The glandular trichomes on the leaves are significant sites for the biosynthesis and accumulation of these diterpenes. nih.govplos.org While present, this compound is generally found in lower concentrations compared to carnosic acid, its precursor. nih.gov
Presence in Salvia Species
The occurrence of this compound extends to the closely related Salvia genus, also within the Lamiaceae family. Studies have confirmed the presence of this compound in common sage (Salvia officinalis). nih.govresearchgate.net An evaluation of abietane (B96969) diterpenoids in S. officinalis leaves identified this compound as one of the constituents. Furthermore, research into the biosynthesis of carnosic acid in Salvia fruticosa (Cretan sage) also lists this compound as one of the key phenolic diterpenes present in the species. nih.govplos.org
Table 1: Documented Botanical Sources of this compound
| Genus | Species | Common Name | Family |
| Rosmarinus | officinalis (syn. Salvia rosmarinus) | Rosemary | Lamiaceae |
| Salvia | officinalis | Common Sage | Lamiaceae |
| Salvia | fruticosa | Cretan Sage | Lamiaceae |
Influence of Environmental Factors on this compound Accumulation
The concentration of this compound and related diterpenes in plants is not static but is influenced by environmental conditions, particularly abiotic stress. Environmental stressors, such as drought and high light intensity, can trigger oxidative stress within the plant, leading to an increased conversion of carnosic acid into its oxidized derivatives, including this compound. nih.govnih.gov
One study investigating the effects of water stress on rosemary plants under Mediterranean field conditions observed that severe drought led to an increase in highly oxidized abietane diterpenes. nih.gov While the concentrations of carnosic acid and carnosol decreased, the levels of compounds like isothis compound (B1610377) and dimethyl isothis compound rose significantly. nih.gov In the same study, this compound was consistently detected in the leaves, and its formation is understood to be part of this oxidative response. nih.gov The production of these antioxidant diterpenes is considered a defense mechanism against the oxidative damage induced by environmental conditions like summer drought. researchgate.net
Biosynthetic Pathways Leading to this compound
This compound is not synthesized de novo but is a metabolic product derived from other major diterpenes within the plant. Its formation is a key part of an oxidative cascade that enhances the plant's antioxidant capacity.
Relationship to Carnosic Acid and Carnosol Metabolism
This compound is an oxidized derivative of carnosic acid. nih.govnih.gov The biosynthetic pathway begins with carnosic acid, which is the most abundant phenolic diterpene in young rosemary leaves. nih.gov Carnosic acid is relatively unstable and serves as a precursor to a variety of other related compounds. mdpi.comnih.gov Through oxidative processes, carnosic acid is converted into several other diterpenes, including carnosol and this compound. nih.govnih.gov Carnosol is formed through the creation of a γ-lactone ring, while this compound is formed through a redox reaction that results in a different lactone ring structure and an additional hydroxyl group. nih.gov This metabolic relationship means that conditions promoting the oxidation of carnosic acid will consequently lead to the accumulation of this compound. nih.govnih.gov
Oxidative Conversions in Plant Systems
The transformation of carnosic acid into this compound within the plant is an oxidative process. This conversion can be triggered by the presence of reactive oxygen species (ROS), which accumulate under stress conditions. nih.govnih.gov Research suggests this transformation involves enzymatic dehydrogenation with the participation of activated oxygen. nih.govresearchgate.net This process is part of a "cascade-type" antioxidant mechanism where carnosic acid, a potent antioxidant itself, is consumed to produce other potent antioxidants like carnosol and this compound. nih.govnih.gov This cascade amplifies the plant's ability to quench ROS and protect cellular components from oxidative damage. nih.gov The formation of this compound is, therefore, a direct consequence of the chemical quenching of ROS by its precursor, carnosic acid, within the plant tissues. nih.gov
Phytochemical Analysis Methodologies for this compound Detection and Characterization
The accurate detection and characterization of this compound in complex plant matrices, primarily from species like Rosmarinus officinalis (rosemary), rely on sophisticated analytical techniques. Modern chromatography and mass spectrometry are the cornerstones of its phytochemical analysis, enabling precise separation, identification, and quantification.
Advanced Chromatographic Techniques for this compound Profiling
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most prevalent methods for the analysis of this compound and other non-volatile compounds in rosemary extracts. mdpi.com These techniques offer high resolution and sensitivity for separating structurally similar diterpenes.
Methodologies often employ reversed-phase columns, with C18 being a popular choice. nih.govrsc.org Fused-core column technology has also been utilized to achieve rapid and efficient separations of major non-volatile compounds from rosemary, including this compound, in under 10 minutes. mdpi.comrsc.org The mobile phase typically consists of a gradient mixture of an aqueous solvent (often containing an acidifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govrsc.orguchile.cl Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector. researchgate.netnih.gov
Counter-current chromatography (CCC) presents an alternative to traditional HPLC. wikipedia.org This support-free liquid-liquid partition chromatography technique is well-suited for separating components from complex natural product extracts and can be scaled from milligrams to kilograms for preparative purposes. wikipedia.org
Table 1: Examples of Chromatographic Conditions for this compound Analysis
| Technique | Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| UHPLC | Agilent ACQUITY UPLC® HSS T3 (1.8 µm, 2.1 mm × 100 mm) | A: 0.1% formic acid in water; B: Acetonitrile (gradient) | 0.3 mL/min | MS/MS | nih.gov |
| UPLC | Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 50 mm) | A: Water; B: Acetonitrile (gradient with 0.1% v/v acetic acid) | 0.8 mL/min | MS | rsc.org |
| HPLC | Kinetex C18 (fused-core, 2.6 µm, 100 mm × 4.6 mm) | A: Water; B: Acetonitrile (gradient with 0.1% v/v acetic acid) | 1.0-2.5 mL/min | PDA | rsc.org |
| HPLC | Waters XSELECT CSH Phenyl-Hexyl (5µm, 4.6X150mm) | Acetonitrile and water with 0.1% Formic acid (50:50) | 1.0 mL/min | DAD (210nm) | rsc.org |
| HPLC | Not specified | Methanol and ultrapure water (80:20, v/v) | 1.0 mL/min | Not specified | researchgate.net |
Mass Spectrometry Applications in this compound Identification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the definitive identification of this compound. researchgate.net Techniques such as electrospray ionization (ESI) are commonly used, often in the negative ion mode, which is highly sensitive for phenolic compounds like this compound. nih.govnih.gov
High-resolution mass spectrometry, such as UHPLC-ESI-QTOF-MS (ultra-high-performance liquid chromatography-electrospray ionization-quadrupole-time-of-flight mass spectrometry), provides highly accurate mass measurements, which aids in determining the elemental composition of the molecule. nih.govmdpi.com
For structural confirmation, tandem mass spectrometry (MS/MS or MS²) is employed. In this technique, the molecular ion of this compound is selected and fragmented to produce a characteristic pattern of product ions. For this compound, the precursor ion in negative mode is typically observed at a mass-to-charge ratio (m/z) of 345. nih.govresearchgate.net Its fragmentation pattern is well-documented and includes major fragment ions at m/z 301 and 283. nih.govresearchgate.net The fragment at m/z 301 corresponds to the loss of a carboxyl group (CO₂, 44 amu), while the fragment at m/z 283 results from the subsequent loss of a water molecule (H₂O, 18 amu) or a combined loss of CO₂ and H₂O (62 Da) from the parent ion. nih.govresearchgate.net This specific fragmentation is key to distinguishing this compound from its isomers, such as epithis compound, which may have the same molecular ion but exhibit different fragmentation patterns and chromatographic retention times. researchgate.net
Table 2: Mass Spectrometric Data for this compound Identification
| Ionization Technique | Mode | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Instrumentation | Reference |
|---|---|---|---|---|---|
| ESI | Negative | 345.1 | 283.0 | UHPLC-MS/MS | nih.gov |
| ESI | Negative | 345.17019 | 283.16949 | LC-MS | researchgate.net |
| ESI | Negative | 345.16874 | 301.1782, 283.1673 | UHPLC-QTOF-MS | nih.gov |
| ESI | Negative | 345.0 | 301.0, 283.0 | LC-MS | rsc.org |
Pharmacological Activities of Rosmanol and Associated Molecular Mechanisms
Anti-inflammatory Efficacy and Signaling Pathways of Rosmanol (B1679572)
This compound, a phenolic diterpene found in rosemary (Rosmarinus officinalis L.), has demonstrated notable anti-inflammatory properties. acs.orgresearchgate.net Its efficacy is attributed to its ability to modulate multiple intracellular signaling pathways that are critical in the inflammatory response. Research, particularly in lipopolysaccharide (LPS)-stimulated macrophage models, has elucidated the complex mechanisms through which this compound exerts its effects. These mechanisms include the suppression of pro-inflammatory enzymes and the downregulation of key signaling cascades such as MAPK, NF-κB, STAT3, C/EBP, and PI3K/Akt. acs.orgnih.gov
Modulation of Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS) Expression
This compound has been shown to potently inhibit the expression of two key enzymes in the inflammatory process: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). acs.orgnih.gov In studies using LPS-stimulated RAW 264.7 macrophage cells, this compound markedly suppressed the protein and gene expression of both iNOS and COX-2. researchgate.net This inhibition directly leads to a reduction in their respective downstream products, nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂), which are significant mediators of inflammation. acs.orgresearchgate.net
The upregulation of iNOS and COX-2 is a hallmark of the inflammatory response, often triggered by stimuli like LPS. nih.gov The overproduction of NO by iNOS can be neurotoxic, while elevated COX-2 expression is linked to various inflammatory conditions. nih.gov this compound's ability to downregulate the expression of these enzymes is a crucial aspect of its anti-inflammatory activity. acs.orgmdpi.com This effect is not due to direct inhibition of enzyme activity but rather a consequence of its influence on upstream signaling pathways that regulate the transcription of the iNOS and COX-2 genes. researchgate.net
| Target Enzyme | Observed Effect of this compound | Experimental Model | Key Findings | References |
|---|---|---|---|---|
| Inducible Nitric Oxide Synthase (iNOS) | Marked inhibition of protein and gene expression | LPS-stimulated RAW 264.7 macrophages | Reduced production of nitric oxide (NO) | acs.org, researchgate.net, nih.gov |
| Cyclooxygenase-2 (COX-2) | Marked inhibition of protein and gene expression | LPS-stimulated RAW 264.7 macrophages | Reduced production of prostaglandin E₂ (PGE₂) | acs.org, researchgate.net, nih.gov |
Downregulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades
The mitogen-activated protein kinase (MAPK) signaling pathways are central to regulating cellular processes, including inflammation. This compound has been found to suppress the LPS-induced phosphorylation of key components of the MAPK cascade, specifically extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK. acs.orgresearchgate.netnih.gov By inhibiting the phosphorylation, and thus the activation, of these kinases, this compound interferes with the transmission of inflammatory signals. acs.orgnih.gov
In studies on rheumatoid arthritis models, the combination of this compound and carnosol (B190744) synergistically blocked the phosphorylation rates of both JNK and p38, indicating a potent inhibitory effect on these MAPK pathways. nih.gov The downregulation of MAPK signaling is a critical upstream event that contributes to this compound's ability to inhibit the expression of iNOS and COX-2. acs.orgnih.gov
Inhibition of Nuclear Factor-kappa B (NF-κB) Activation
Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. nih.govnih.gov this compound effectively inhibits the activation of NF-κB. acs.orgresearchgate.net Its mechanism of action involves preventing the degradation and phosphorylation of the inhibitor κB (IκB), a protein that sequesters NF-κB in the cytoplasm. acs.orgnih.gov By stabilizing IκB, this compound prevents the translocation of NF-κB subunits (like p65) into the nucleus, thereby blocking the transcription of its target inflammatory genes. acs.orgmdpi.com This inhibition of the NF-κB pathway is a cornerstone of this compound's anti-inflammatory properties. nih.govmdpi.com
Interference with Signal Transducer and Activator of Transcription 3 (STAT3) Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor implicated in inflammation and cancer. nih.gov this compound has been demonstrated to significantly inhibit the translocation and phosphorylation of STAT3. acs.orgnih.gov Specifically, it has been shown to suppress the phosphorylation of STAT3 at both Serine727 and Tyrosine705 residues in LPS-stimulated macrophages. researchgate.net In breast cancer cells, this compound was found to inhibit STAT3 signals, partly by increasing the expression of the protein inhibitor of activated STAT3 (PIAS3) and decreasing JAK2/STAT3 signaling. nih.govsemanticscholar.org The interference with STAT3 activation is a key mechanism through which this compound downregulates inflammatory gene expression. acs.orgnih.gov In some contexts, STAT3 can act as a negative regulator of inflammation, highlighting the complexity of its signaling. nih.govmdpi.com
Impact on Phosphatidylinositol 3-kinase (PI3K)/Akt Signaling
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell proliferation and survival and is often dysregulated in cancer and inflammatory diseases. frontiersin.org this compound has been shown to suppress the LPS-induced phosphorylation of Akt, indicating an inhibitory effect on the PI3K/Akt pathway. acs.orgresearchgate.netnih.gov In studies on breast cancer cells, this compound was demonstrated to inhibit cell proliferation and promote apoptosis by decreasing PI3K/Akt signaling. nih.govsemanticscholar.org The inhibition of this pathway is an important upstream mechanism, as PI3K/Akt signaling can influence the activation of other inflammatory pathways, including NF-κB and MAPK. acs.orgresearchgate.net Therefore, by interfering with PI3K/Akt activation, this compound exerts a broader regulatory effect on the inflammatory cascade. acs.orgnih.gov
| Signaling Pathway | Key Molecular Target | Effect of this compound | References |
|---|---|---|---|
| MAPK | p38, ERK1/2, JNK | Suppresses phosphorylation (activation) | acs.org, researchgate.net, nih.gov, nih.gov |
| NF-κB | IκB, p65 subunit | Prevents IκB degradation and p65 nuclear translocation | acs.org, researchgate.net, nih.gov, mdpi.com |
| STAT3 | STAT3 (Tyr705, Ser727) | Inhibits phosphorylation and nuclear translocation | acs.org, researchgate.net, nih.gov, nih.gov |
| C/EBP | C/EBPβ, C/EBPδ | Inhibits protein expression | acs.org, researchgate.net, nih.gov |
| PI3K/Akt | Akt | Suppresses phosphorylation (activation) | acs.org, researchgate.net, nih.gov, nih.gov, semanticscholar.org |
Crosstalk with Toll-like Receptor 4 (TLR4) Pathway in Inflammatory Responses
This compound has been identified as a modulator of inflammatory processes through its interaction with the Toll-like Receptor 4 (TLR4) signaling pathway. The TLR4 pathway is a critical component of the innate immune system and a key regulator of pro-inflammatory gene expression. nih.govmdpi.com Research demonstrates that this compound can inhibit the activation of the TLR4/nuclear factor κB (NF-κB) pathway. nih.govnih.gov This inhibition leads to the downregulation of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). targetmol.comresearchgate.netacs.org
In a study on type II collagen-induced arthritis in mice, this compound was shown to block the activation of the TLR4/NF-κB pathway, as well as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov This action resulted in a decrease in the serum levels of pro-inflammatory cytokines, including interleukin 6 (IL-6), monocyte chemotactic protein 1 (MCP-1), and tumor necrosis factor-α (TNF-α). nih.govnih.gov
Notably, the anti-inflammatory and anti-arthritic effects of this compound were significantly enhanced when used in combination with Carnosol, another phenolic diterpenoid. nih.govnih.gov This suggests a synergistic interaction between the two compounds in suppressing the TLR4/NF-κB/MAPK pathway, indicating its potential for regulating inflammatory conditions like rheumatoid arthritis. nih.govmdpi.com
Antioxidant Potential and Cellular Protection Mechanisms
The antioxidant properties of this compound are a cornerstone of its pharmacological profile, attributed to the phenolic groups in its structure which enable it to act as a potent free radical scavenger and chain terminator. nih.gov
This compound exhibits a high capacity for direct free radical scavenging. researchgate.netmdpi.com Its antioxidant activity has been reported to be four times higher than that of synthetic antioxidants like BHT and BHA in certain models. nih.gov The catechol group within its structure is primarily responsible for scavenging radical electrons formed during oxidation. nih.gov Studies comparing it to related compounds found that this compound possesses a higher antioxidative power than Carnosol and Carnosic acid, which is attributed to its lower oxidation potential. researchgate.net This capability allows it to effectively neutralize reactive oxygen species (ROS), acting as a primary antioxidant. nih.gov
This compound demonstrates a significant ability to inhibit lipid peroxidation, a key process in cellular damage caused by oxidative stress. nih.govnih.gov It has been shown to be an effective inhibitor of lipid peroxidation in both mitochondrial and microsomal systems. nih.gov This protective effect extends to the inhibition of lipoprotein oxidation in vitro. nih.gov Furthermore, in a study on diethylnitrosamine-induced hepatocellular carcinoma in rats, this compound treatment was found to reduce lipid peroxidation, highlighting its protective role in biological membranes against oxidative damage. researchgate.net
This compound contributes to cellular protection by activating endogenous antioxidant defense mechanisms. targetmol.com It has been reported to activate the Antioxidant Response Element (ARE), a key regulatory element in the promoter region of genes encoding for various antioxidant and phase II detoxifying enzymes. targetmol.comnih.gov The activation of the ARE is often mediated by the transcription factor Nrf2. nih.govmdpi.com While direct studies on this compound's interaction with Nrf2 are specific, rosemary extracts containing this compound have been shown to promote antioxidant defense through the Nrf2/ARE signaling pathway. mdpi.com This mechanism allows this compound to enhance the cell's intrinsic capacity to combat oxidative stress.
Through its combined actions of direct radical scavenging and activation of cellular defense systems, this compound effectively mitigates oxidative stress. In a model of LPS-induced neurotoxicity in BV-2 microglial cells, rosemary extract, which contains this compound, was shown to reduce oxidative stress, leading to a decrease in apoptosis. nih.gov In vivo studies have also confirmed this effect; for instance, this compound administration in rats with induced hepatocellular carcinoma led to a reduction in oxidative stress markers. researchgate.net This broad protective effect against oxidative damage underscores its therapeutic potential. mdpi.commdpi.com
Anticancer and Antiproliferative Investigations
This compound has been investigated for its potential as an anticancer and antiproliferative agent, with research indicating cytotoxic effects against various cancer cell lines. nih.govirjpms.comnih.gov The primary focus of these investigations has been on colon and prostate cancer cells. irjpms.com
The mechanism of its anticancer action often involves the induction of apoptosis (programmed cell death). targetmol.comirjpms.com One study found that this compound potently induces apoptosis in human colon adenocarcinoma COLO 205 cells through both the mitochondrial apoptotic pathway and the death receptor pathway. targetmol.com The same study reported an IC₅₀ value of 42 µM for this effect. irjpms.com Other research has noted a concentration-dependent inhibitory effect on the viability of HT-29 and HCT116 human colon cancer cell lines. researchgate.net
Beyond colon cancer, this compound has shown chemopreventive efficacy in a rat model of hepatocellular carcinoma (HCC). researchgate.net In this model, this compound was found to attenuate the expression of proliferation-associated proteins like PCNA and cyclin-D1 by regulating the PI3K/Akt signaling pathway. researchgate.net These antiproliferative effects are linked to its antioxidant and anti-inflammatory properties. researchgate.net
Table 1: Antiproliferative Activity of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Findings | Mechanism of Action | Reference |
|---|---|---|---|---|
| COLO 205 | Human Colon Adenocarcinoma | IC₅₀ value of 42 µM; 51% apoptotic ratio | Induces apoptosis via mitochondrial and death receptor pathways | targetmol.comirjpms.com |
| HT-29 | Human Colon Cancer | Concentration-dependent inhibition of cell viability | Antiproliferative | researchgate.net |
| HCT116 | Human Colon Cancer | Concentration-dependent inhibition of cell viability | Antiproliferative | researchgate.net |
| In vivo (Rat model) | Hepatocellular Carcinoma | Chemopreventive effect | Regulation of PI3K/Akt pathway, antiproliferative, antioxidant | researchgate.net |
Induction of Apoptosis in Neoplastic Cells
This compound is a potent inducer of apoptosis, a form of programmed cell death, in various cancer cell lines. researchgate.nettargetmol.com Studies have shown its effectiveness in human colon adenocarcinoma cells (COLO 205), breast cancer cells (MCF-7 and MDA-MB-231), and nasopharyngeal carcinoma cells. researchgate.netnih.govresearchgate.net For instance, treatment of COLO 205 cells with 50 μM of this compound for 24 hours resulted in a significant 51% apoptotic ratio. nih.gov This pro-apoptotic activity is not mediated by a single mechanism but rather involves the coordinated activation of multiple cell death pathways.
This compound actively triggers the intrinsic, or mitochondrial, pathway of apoptosis. nih.govnih.gov A key event in this process is the disruption of the mitochondrial membrane potential. spandidos-publications.comresearchgate.net In breast cancer cells, this compound treatment led to a loss of mitochondrial membrane potential, which is a critical step for initiating apoptosis. spandidos-publications.com This depolarization is associated with the release of pro-apoptotic factors from the mitochondria into the cytosol, most notably cytochrome c. nih.govresearchgate.net The release of cytochrome c is a pivotal event, as it leads to the formation of the apoptosome and subsequent activation of downstream caspases. spandidos-publications.com
This compound's influence on the mitochondrial pathway is further regulated by its effect on the Bcl-2 family of proteins. It has been shown to upregulate the expression of the pro-apoptotic protein Bax while inhibiting the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio further promotes mitochondrial outer membrane permeabilization, facilitating the release of cytochrome c. spandidos-publications.com The process is also linked to the generation of reactive oxygen species (ROS), as this compound-induced cytotoxicity and apoptosis can be attenuated by the ROS inhibitor N-acetyl-cysteine. nih.govresearchgate.net
Table 1: Effect of this compound on Mitochondrial Apoptosis Pathway Components
| Cell Line | Effect on Mitochondrial Membrane Potential | Effect on Cytochrome c | Effect on Bax | Effect on Bcl-2 |
| COLO 205 | Decreased nih.gov | Released to cytosol nih.gov | Mobilized to mitochondria nih.gov | No data |
| MCF-7 | Decreased spandidos-publications.com | Released to cytosol nih.gov | Increased nih.gov | Inhibited spandidos-publications.com |
| MDA-MB-231 | Decreased spandidos-publications.com | Released to cytosol nih.gov | Increased nih.gov | Inhibited spandidos-publications.com |
In addition to the intrinsic pathway, this compound also engages the extrinsic, or death receptor, pathway of apoptosis. researchgate.netnih.gov In human colon adenocarcinoma COLO 205 cells, this compound treatment was found to increase the expression of the death receptor Fas and its corresponding ligand, FasL. nih.gov The binding of FasL to the Fas receptor initiates a signaling cascade that directly leads to the activation of initiator caspases, thereby triggering cell death independently of mitochondrial stress. nih.gov This demonstrates that this compound can initiate apoptosis through receptor-mediated signaling on the cell surface. nih.gov
The convergence of the mitochondrial and death receptor pathways leads to a broad activation of the caspase cascade. nih.gov In the death receptor pathway, the upregulation of Fas/FasL by this compound leads to the cleavage and activation of pro-caspase-8. nih.gov Activated caspase-8, an initiator caspase, plays a crucial role in amplifying the apoptotic signal. nih.govresearchgate.net One of its key substrates is the BH3-only protein Bid. nih.gov Caspase-8 cleaves Bid into its truncated form, tBid. nih.govnih.gov
Simultaneously, the release of cytochrome c from the mitochondria, driven by the intrinsic pathway, induces the processing of pro-caspase-9. nih.gov Both initiator caspases, caspase-8 and caspase-9, then activate effector caspases, such as pro-caspase-3. nih.gov The activation of caspase-3 is a central event, as it is responsible for the cleavage of numerous cellular proteins, including poly-(ADP-ribose) polymerase (PARP) and the DNA fragmentation factor (DFF-45), ultimately leading to the biochemical and morphological hallmarks of apoptosis. nih.gov
A critical step in the this compound-induced mitochondrial apoptosis is the mobilization of the pro-apoptotic protein Bax. nih.gov In healthy cells, Bax is typically dormant in the cytosol. nih.gov Upon receiving an apoptotic stimulus, such as that initiated by this compound, Bax undergoes a conformational change and translocates from the cytosol to the outer mitochondrial membrane. nih.govnih.gov In studies on COLO 205 cells, this compound was shown to mobilize Bax from the cytosol into the mitochondria. nih.gov This integration of Bax into the mitochondrial membrane is essential for creating the pores that allow for the release of cytochrome c and other pro-apoptotic factors. nih.govspandidos-publications.com
Cell Cycle Arrest Mechanisms in Cancer Progression
This compound's anti-cancer activity also involves the disruption of the cell cycle, a fundamental process for tumor growth. nih.gov By halting cell cycle progression, this compound prevents cancer cells from dividing and proliferating. Research has shown that this compound can induce cell cycle arrest at different phases depending on the cancer cell type.
In breast cancer cell lines MCF-7 and MDA-MB-231, this compound was found to cause a dose-dependent arrest in the S phase of the cell cycle. nih.govspandidos-publications.comresearchgate.net This S-phase arrest is accompanied by a decrease in the percentage of cells in the G0/G1 and G2/M phases. nih.gov The molecular mechanism underlying this effect involves the modulation of cyclin proteins. This compound treatment leads to an increase in the expression of Cyclin A, a key regulator of the S phase, while suppressing the expression of other cyclins such as Cyclin B1, Cyclin D1, and Cyclin E. spandidos-publications.comresearchgate.net In other cancer models, such as gastric carcinoma, extracts from rosemary have been shown to trigger a G2/M phase blockade. nih.gov
Table 2: Effect of this compound on Cell Cycle Progression
| Cell Line | Phase of Arrest | Effect on Cyclin A | Effect on Cyclin B1 | Effect on Cyclin D1 | Effect on Cyclin E |
| MCF-7 | S Phase nih.gov | Increased spandidos-publications.com | Suppressed spandidos-publications.com | Suppressed spandidos-publications.com | Suppressed spandidos-publications.com |
| MDA-MB-231 | S Phase nih.gov | Increased spandidos-publications.com | Suppressed spandidos-publications.com | Suppressed spandidos-publications.com | Suppressed spandidos-publications.com |
| AGS (Gastric) | G2/M Phase nih.gov | No data | No data | No data | No data |
| KYSE30 (Esophageal) | G2/M Phase nih.gov | No data | No data | No data | No data |
Modulation of Oncogenic Signaling Pathways
The pro-apoptotic and cell cycle inhibitory effects of this compound are underpinned by its ability to interfere with multiple oncogenic signaling pathways that are often dysregulated in cancer.
One of the primary targets of this compound is the PI3K/Akt pathway , which is crucial for cell proliferation and survival. nih.gov this compound inhibits this pathway, leading to a decrease in the phosphorylation of Akt in breast cancer cells. nih.govresearchgate.net The inhibition of PI3K/Akt signaling contributes significantly to the anti-proliferative and pro-apoptotic effects of the compound. spandidos-publications.comnih.gov
This compound also effectively inhibits the JAK2/STAT3 signaling pathway . nih.govspandidos-publications.com In cancer cells, the STAT3 signaling pathway is often abnormally activated, driving proliferation and survival while suppressing apoptosis. nih.gov this compound has been shown to significantly inhibit IL-6-induced STAT3 transcription in breast cancer cells. spandidos-publications.com It achieves this by reducing the phosphorylation of both JAK2 and its downstream target STAT3. nih.gov Furthermore, this compound increases the expression of the Protein Inhibitor of Activated STAT3 (PIAS3), which directly inhibits the transcriptional activity of STAT3. nih.govspandidos-publications.com
The Mitogen-Activated Protein Kinase (MAPK) pathway , which includes the ERK and p38/MAPK subfamilies, is also modulated by this compound. nih.gov The ERK pathway is a key regulator of cell proliferation and growth. spandidos-publications.com this compound treatment significantly decreases the expression of phosphorylated ERK (p-ERK) in breast cancer cells. nih.govspandidos-publications.com In contrast, it activates the p38/MAPK pathway, which often functions as a tumor suppressor by regulating cell proliferation and transformation. nih.govspandidos-publications.com This dual action—inhibiting the pro-survival ERK signal while activating the pro-apoptotic p38 signal—is a key aspect of its anticancer mechanism. nih.gov this compound has also been shown to target the MAPK/NF-κB pathway in nasopharyngeal carcinoma cells. researchgate.netnih.gov
Triggering of Oxidative Stress and DNA Damage in Cancer Cells
While often acting as an antioxidant in normal physiological conditions, this compound can induce oxidative stress within cancer cells. This is achieved by promoting the generation of Reactive Oxygen Species (ROS), which are highly reactive molecules that can inflict damage on cellular components. spandidos-publications.comresearchgate.net
The accumulation of ROS inside cancer cells leads to significant cellular damage, including DNA damage. spandidos-publications.comnih.gov This ROS-induced DNA damage is a critical factor in triggering a mitochondrial-mediated apoptotic response. spandidos-publications.com The process also contributes to arresting the cancer cells in the S phase of the cell cycle, further halting their proliferation. nih.gov This pro-oxidant activity within a cancerous environment is a key aspect of this compound's cytotoxic effects against tumor cells. spandidos-publications.comnih.gov The ability of antioxidants to also act as pro-oxidants, particularly in the presence of transition metals or in the unique microenvironment of a tumor, is a recognized phenomenon that can be exploited for therapeutic benefit. mdpi.comnih.gov
Inhibition of Cancer Cell Migration and Adhesion
The processes of cell migration and adhesion are fundamental to cancer metastasis, the spread of cancer from its primary site to other parts of the body. While direct studies on this compound's effect on these specific processes are limited, research on related polyphenolic compounds from rosemary, such as carnosic acid and rosmarinic acid, provides insight into these potential activities.
Studies have shown that rosmarinic acid can inhibit the migration, invasion, and adhesion of metastatic colorectal cancer cells. mdpi.com Similarly, carnosic acid has been found to inhibit the adhesion of Caco-2 colon cancer cells to surfaces like fibronectin and type I collagen. nih.govnih.gov These related compounds have also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes crucial for breaking down the extracellular matrix to allow cancer cell invasion. mdpi.combiomolther.org Given that this compound is a major constituent of rosemary extract alongside these compounds, it is plausible that it contributes to the observed anti-migratory and anti-adhesion properties of the extract, though more specific research is required. nih.govmdpi.com
Neuroprotective Effects and Neurological Modulation
Beyond its anticancer activities, this compound is also investigated for its effects on the nervous system, where it is primarily recognized for its protective properties.
This compound, as a key component of rosemary extract, has been shown to possess significant neuroprotective properties. nih.gov This protection is partly achieved by mitigating neuronal apoptosis, or programmed cell death. mdpi.com Oxidative stress is a major contributor to neuronal damage and death in various neurodegenerative conditions. semanticscholar.orgnih.gov
Research on rosemary extract containing this compound demonstrates an ability to protect neuronal cells from injury induced by agents like hydrogen peroxide (H₂O₂). nih.gov The extract effectively suppresses the upregulation of pro-apoptotic proteins such as Bax, Bak, Caspase-3, and Caspase-9, while preventing the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, compounds from rosemary can reduce the detrimental effects of neurotoxins, thereby limiting the apoptotic death of neurons. iums.ac.ir These anti-apoptotic effects are crucial to the neuroprotective capacity of rosemary and its constituents, suggesting a potential role in attenuating neuronal damage in pathological conditions. nih.govsemanticscholar.org
| Model System | Inducing Agent | Observed Effect of Rosemary/Constituents | Source |
|---|---|---|---|
| Human Dopaminergic Cells (SH-SY5Y) | Hydrogen Peroxide (H₂O₂) | Inhibited apoptosis, suppressed Caspase-3/9, upregulated Bcl-2. | nih.gov |
| Rat Hippocampus | Kainic Acid | Rosmarinic acid prevented apoptotic cell death. | iums.ac.ir |
| Rat Sciatic Nerve | Chronic Constriction Injury | Rosemary extract decreased apoptotic factors (Bax/Bcl2 ratio, cleaved caspase 3). | nih.gov |
Impact on Cognitive Function and Memory Enhancement
This compound, a phenolic diterpene found in rosemary (Rosmarinus officinalis), is among the active constituents identified for the plant's traditional reputation as an herb of remembrance. nih.govnih.gov Research into Rosmarinus officinalis suggests it may serve as a natural cognition enhancer. holisticwow.com Studies have demonstrated that the herb can improve cognitive outcomes in both normal and cognitively impaired animal models. nih.gov The administration of Rosmarinus officinalis has been linked to memory enhancement in rodents. nih.gov
The mechanisms behind these cognitive benefits are multifaceted and include anti-inflammatory, anti-amyloid, neuroprotective, and antioxidant actions. researchgate.net Specifically, extracts from the plant have been shown to improve long-term memory and cognitive responses in rats. researchgate.net This effect is partly attributed to the inhibition of acetylcholinesterase (AChE) and the stimulation of butyrylcholinesterase (BuChE) in the brain, enzymes that break down the neurotransmitter acetylcholine, which is crucial for memory and learning. researchgate.net While much of the research focuses on the whole extract or other major components like carnosic acid and rosmarinic acid, this compound is recognized as one of the pharmacologically active constituents contributing to these effects. nih.govresearchgate.net
Modulation of Neurotransmitter Systems, e.g., GABA-A Receptors
This compound has been shown to exert a biphasic modulation of gamma-aminobutyric acid type A (GABA-A) receptors. nih.govtargetmol.com GABA-A receptors are the primary mediators of inhibitory neurotransmission in the central nervous system, and their activation is critical for regulating processes such as anxiety, memory, and pain. nih.gov The modulation of these receptors by compounds like this compound is a key mechanism for their effects on the central nervous system. nih.gov
Studies have indicated that this compound's interaction with GABA-A receptors occurs at a site distinct from the high-affinity benzodiazepine (B76468) binding site. nih.gov This was suggested by experiments where the anxiolytic activity of this compound was not blocked by flumazenil (B1672878) (a benzodiazepine antagonist) but was inhibited by pentylenetetrazol. nih.gov This suggests a unique modulatory action on the GABAergic system, which contributes to its broader pharmacological profile, including its anxiolytic and anti-nociceptive properties. nih.gov
Anti-anxiolytic and Antidepressant Properties in Animal Models
Research using various animal models has demonstrated the anti-anxiolytic and antidepressant-like properties of this compound. nih.gov These central nervous system activities are linked to its modulation of GABA-A receptors. nih.govtargetmol.com
In mouse models of depression, such as the tail suspension and forced swim tests, constituents from Rosmarinus officinalis, including this compound, have shown antidepressant activity. nih.gov Similarly, in paradigms designed to test anxiety, like the elevated plus maze and light/dark box tests, this compound exhibited anxiolytic effects. nih.gov Further studies on rosemary extracts have confirmed these findings, showing reduced anxiety- and depression-like behaviors. consensus.appnih.gov The mechanisms are believed to involve interactions with monoaminergic systems (serotonin, norepinephrine, and dopamine) and the oxytocinergic system, in addition to the GABAergic pathway. consensus.appnih.gov
Table 1: Research Findings on Anti-anxiolytic and Antidepressant Activities of this compound in Animal Models
| Activity | Animal Model | Test Paradigm | Key Finding | Reference |
|---|---|---|---|---|
| Antidepressant | Mouse | Tail Suspension Test | Elicited antidepressant activity. | nih.gov |
| Antidepressant | Mouse | Forced Swim Test | Elicited antidepressant activity. | nih.gov |
| Anxiolytic | Mouse | Elevated Plus Maze | Elicited anxiolytic activity. | nih.gov |
Anti-nociceptive Activities and Pain Modulation
This compound has demonstrated anti-nociceptive, or pain-modulating, activities in animal studies. nih.gov This property was evaluated using established mouse models of nociception, including the tail immersion and hot plate tests. nih.gov In these tests, this compound was found to elicit a significant anti-nociceptive effect, indicating its potential to modulate pain pathways. nih.gov This activity is believed to be part of its broader central nervous system effects, which also include antidepressant and anxiolytic actions. nih.govtargetmol.com The modulation of GABA-A receptors is a likely contributor to these pain-relieving properties, as the GABAergic system is involved in pain control. nih.govnih.gov
Table 2: Research Findings on Anti-nociceptive Activities of this compound
| Activity | Animal Model | Test Paradigm | Key Finding | Reference |
|---|---|---|---|---|
| Anti-nociceptive | Mouse | Tail Immersion Test | Elicited anti-nociceptive activity. | nih.gov |
Other Reported Biological Activities
Antimicrobial Effects
This compound is one of several phenolic compounds in rosemary responsible for its antimicrobial properties. nih.govnih.gov The antimicrobial action of rosemary and its constituents is associated with phytocompounds that can interact with the cell membrane of microorganisms, altering its structure and function regarding the transport of ions and nutrients. researchgate.net
Rosemary extracts have shown a broad spectrum of activity, inhibiting the growth of various bacteria. nih.gov This includes food-spoiling bacteria as well as pathogenic strains. nih.govnih.gov The compounds in rosemary, including this compound, carnosol, and carnosic acid, contribute to these effects. nih.gov Studies have demonstrated the effectiveness of rosemary against bacteria such as Escherichia coli, Bacillus cereus, Staphylococcus aureus, and Listeria monocytogenes. nih.gov this compound's contribution to this activity makes it a compound of interest for its potential use as a natural antimicrobial agent. researchgate.netmdpi.com
Table 3: Summary of Antimicrobial Effects Associated with Rosemary Constituents, Including this compound
| Microorganism Type | Example Species | Effect | Reference |
|---|---|---|---|
| Gram-negative Bacteria | Escherichia coli | Inhibition | nih.gov |
| Gram-positive Bacteria | Bacillus cereus | Inhibition | nih.gov |
| Gram-positive Bacteria | Staphylococcus aureus | Inhibition | nih.gov |
| Gram-positive Bacteria | Listeria monocytogenes | Inhibition | nih.gov |
Antiviral Properties
This compound, as a component of rosemary extract, contributes to the plant's antiviral activities. researchgate.net Research has shown that rosemary extract can inhibit the replication of several viruses. researchgate.netnih.gov The antiviral mechanisms are thought to involve the ability of rosemary's polyphenolic compounds to bind to viral capsids, which can prevent the virus from attaching to and penetrating host cells. researchgate.net
In vitro studies have demonstrated the efficacy of rosemary extract against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2). researchgate.netnih.gov The extract was shown to significantly inhibit viral plaque formation. nih.gov More recent research has also explored the antiviral potential of rosemary extract and its major polyphenols against the Zika Virus (ZIKV), where it was found to exert potent antiviral activity by acting directly on the virus particles before infection. biorxiv.org
Table 4: Summary of Antiviral Properties of Rosemary Extract
| Virus | Cell Line | Key Finding | Reference |
|---|---|---|---|
| Herpes Simplex Virus 1 (HSV-1) | Vero cells | 55% plaque inhibition at 30 µg/ml; 100% at 50 µg/ml. | researchgate.netnih.gov |
| Herpes Simplex Virus 2 (HSV-2) | Vero cells | 65% plaque inhibition at 40 µg/ml; 100% at 50 µg/ml. | researchgate.netnih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Acetylcholine |
| Butyrylcholinesterase |
| Carnosic acid |
| Carnosol |
| Cirsimaritin |
| Flumazenil |
| gamma-Aminobutyric acid (GABA) |
| Norepinephrine |
| Pentylenetetrazol |
| This compound |
| Rosmarinic acid |
| Salvigenin |
Preclinical Research and in Vivo Efficacy Studies of Rosmanol
Animal Models for Inflammatory Conditions
Rosmanol (B1679572) has demonstrated anti-inflammatory effects in several preclinical models of inflammation.
Lipopolysaccharide-Induced Inflammation Models
While many studies investigating the anti-inflammatory effects of this compound in the context of lipopolysaccharide (LPS)-induced inflammation have been conducted in vitro using cell lines such as RAW 264.7 macrophages, these studies provide a basis for its potential in vivo efficacy. In these cell-based assays, this compound has been shown to potently inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory response. This inhibition is attributed to the downregulation of several signaling pathways, including nuclear factor-kappaB (NF-κB), signal transducer and activator of transcription 3 (STAT3), and mitogen-activated protein kinases (MAPKs).
A study on carrageenan-induced paw edema in mice, another model of acute inflammation, found that a combination of this compound and carnosol (B190744) exhibited more potent anti-inflammatory effects than either compound administered alone, suggesting a synergistic interaction. mdpi.com
Rheumatoid Arthritis Models, e.g., Collagen-Induced Arthritis
The efficacy of this compound has been evaluated in the collagen-induced arthritis (CIA) mouse model, a widely used model for rheumatoid arthritis. In DBA/1 mice with established CIA, treatment with this compound was observed to alleviate the clinical symptoms of arthritis, including swelling and redness of the paws. mdpi.commdpi.comresearchgate.net
Studies have shown that this compound, both alone and in combination with carnosol, can reduce the arthritis index score in CIA mice. mdpi.comresearchgate.net Furthermore, treatment with this compound has been associated with a decrease in the serum levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). mdpi.comresearchgate.net The mechanism underlying these effects is believed to involve the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB/MAPK signaling pathway. mdpi.com
Table 1: Effects of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
| Model | Key Findings |
| CIA in DBA/1 mice | Alleviation of arthritis symptoms (swelling, redness). mdpi.commdpi.comresearchgate.net |
| Reduction in arthritis index score. mdpi.comresearchgate.net | |
| Decreased serum levels of pro-inflammatory cytokines (TNF-α, IL-6, MCP-1). mdpi.comresearchgate.net | |
| Inhibition of the TLR4/NF-κB/MAPK signaling pathway. mdpi.com |
Animal Models for Oncological Research
Preclinical studies have also explored the potential of this compound in the context of cancer, utilizing various in vivo models.
Xenograft Models of Cancer, e.g., Colon Cancer
Research has indicated that rosemary extracts containing this compound, among other compounds, can impact the growth of colon cancer in xenograft models. While many studies focus on the broader effects of rosemary extract or its other major components like carnosic acid, the anti-tumorigenic activities of this compound have been noted. researchgate.net In human colon adenocarcinoma COLO 205 cells, this compound has been shown to induce apoptosis through both the mitochondrial and death receptor pathways, suggesting a potential mechanism for its in vivo anti-cancer effects. researchgate.net
Studies on Specific Cancer Cell Lines in vivo
The cytotoxic effects of this compound have been observed in various human cancer cell lines, which provides a rationale for its investigation in in vivo models. While direct in vivo studies focusing solely on this compound are limited, research on rosemary extracts and their components has shown effects on tumor growth. For instance, studies on human colon cancer cell lines have demonstrated the anti-proliferative and apoptotic effects of rosemary components. researchgate.net this compound, in particular, has been identified as a potent cytotoxic agent in comparison to carnosol and rosmarinic acid in some studies. researchgate.net
Animal Models for Neurodegenerative and Neurological Disorders
The neuroprotective potential of this compound has been primarily explored through in silico and in vitro studies, with limited in vivo data available specifically for this compound. In silico molecular docking studies have identified this compound as a promising candidate for inhibiting acetylcholinesterase, an enzyme implicated in Alzheimer's disease. mdpi.comnih.gov However, in vivo studies in animal models of neurodegenerative diseases have more commonly utilized whole rosemary extracts or other constituents like rosmarinic acid and carnosic acid. nih.gov These studies have shown some positive effects on behavioral symptoms in models of Parkinson's disease. mdsabstracts.org Further in vivo research is needed to specifically elucidate the role of this compound in neurodegenerative and neurological disorders.
Alzheimer's Disease Models
Preclinical investigations into this compound's effect on Alzheimer's disease (AD) have largely been centered on computational models. In silico and molecular docking studies have been employed to explore the interaction of various diterpenes from Rosmarinus officinalis with acetylcholinesterase (AChE), an enzyme central to AD pathology. mdpi.com Within these studies, this compound has been identified as a particularly promising candidate for inhibiting AChE activity. mdpi.comresearchgate.net This has led to suggestions that this compound warrants further research to validate its potential for preventing or treating AD. mdpi.com
Analysis through molecular docking has predicted the binding energies of this compound against key protein targets implicated in Alzheimer's disease progression. researchgate.net These in silico findings highlight the compound's potential, although further validation through in vivo preclinical experiments is necessary to confirm these computational predictions. researchgate.net
Table 1: In Silico Binding Energies of this compound Against Alzheimer's Disease Protein Targets This table is interactive. You can sort and filter the data.
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| Acetylcholinesterase (AChE) | -10.1 |
| Beta-secretase 1 (BACE1) | -8.1 |
| Glycogen synthase kinase 3 (GSK3) | -8.8 |
| TNF-α converting enzyme (TACE) | -8.0 |
Data sourced from molecular docking analysis. researchgate.net
Parkinson's Disease Models
While related compounds from rosemary, such as carnosic acid, carnosol, and rosmarinic acid, have been investigated for their neuroprotective effects in various in vitro and in vivo models of Parkinson's disease (PD), specific preclinical data on this compound's efficacy in PD models is limited in the current scientific literature. mdpi.comul.ieresearchgate.net Studies on other rosemary components have shown mechanisms like reducing oxidative stress, attenuating neuronal apoptosis, and modulating dopamine (B1211576) (DA) levels in models of PD. mdpi.comresearchgate.net For instance, carnosol has been shown to protect dopaminergic neuronal cells in culture from rotenone-induced neurotoxicity. researchgate.net However, direct evidence from in vivo studies focusing exclusively on this compound for Parkinson's disease is not prominently featured in available research.
Diabetic Neuropathy Models
Research into treatments for diabetic neuropathy has explored the use of rosemary extract and its constituents. Studies using rat models of streptozotocin (B1681764) (STZ)-induced diabetes have demonstrated that rosemary extract can offer antihyperalgesic and neuroprotective effects, improving motor deficits and reducing biochemical indicators of apoptosis. nih.govdoi.org Similarly, rosmarinic acid has been shown to ameliorate some aspects of diabetic neuropathy in rats. nih.gov Despite these findings for the broader extract and for rosmarinic acid, specific in vivo studies focusing on the efficacy of isolated this compound in models of diabetic neuropathy have not been identified in the reviewed literature. nih.govdoi.orgnih.gov
Assessment of this compound's Efficacy in Preclinical Settings
The efficacy of this compound has been quantified in preclinical models primarily through the assessment of disease activity indices and the measurement of relevant biomarkers, particularly in the context of inflammatory diseases like rheumatoid arthritis.
Reduction of Disease Activity Indices
In a study utilizing a type II collagen-induced arthritis (CIA) mouse model, this compound demonstrated a significant capacity to reduce disease severity. nih.gov The arthritis index score, a composite measure of inflammation, swelling, and redness, was markedly attenuated in mice treated with this compound compared to the untreated model group. nih.gov On day 42 of the study, the arthritis index score in the this compound-treated group was significantly lower than that of the control group, indicating a clear reduction in disease activity. nih.gov
Table 2: Effect of this compound on Arthritis Index in a Mouse Model of Collagen-Induced Arthritis This table is interactive. You can sort and filter the data.
| Treatment Group | Arthritis Index Score (Day 42) |
|---|---|
| Model Group (Control) | 10.0 |
| This compound | 8.7 |
| Carnosol | 8.5 |
| This compound + Carnosol Combination | 6.8 |
Data represents the mean arthritis score, where a lower score indicates reduced disease severity. nih.gov
Modulation of Biomarkers and Physiological Parameters
This compound's therapeutic effect is further substantiated by its ability to modulate key biomarkers associated with inflammation. In the same collagen-induced arthritis mouse model, treatment with this compound led to a significant downregulation of serum pro-inflammatory cytokines. nih.gov The levels of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and monocyte chemotactic protein-1 (MCP-1) were all notably reduced in the this compound-treated group. nih.gov This modulation of inflammatory mediators suggests that this compound's efficacy is linked to its ability to suppress the underlying inflammatory response. nih.gov Further investigation revealed that these effects are associated with the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor κB (NF-κB)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.gov
Table 3: Effect of this compound on Serum Pro-inflammatory Cytokine Levels in an Arthritis Model This table is interactive. You can sort and filter the data.
| Biomarker | Model Group (pg/mL) | This compound Group (pg/mL) | Carnosol Group (pg/mL) | Combination Group (pg/mL) |
|---|---|---|---|---|
| TNF-α | ~450 | ~320 | ~310 | ~200 |
| IL-6 | ~400 | ~280 | ~270 | ~180 |
| MCP-1 | ~250 | ~170 | ~160 | ~100 |
Values are approximated from graphical data presented in the source. nih.gov
Pharmacokinetic and Toxicological Considerations of Rosmanol
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
The pharmacokinetic profile of rosmanol (B1679572), a key bioactive compound found in rosemary (Rosmarinus officinalis), has been investigated in preclinical models to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for evaluating its potential therapeutic efficacy and safety.
Methodologies for Pharmacokinetic Profiling, e.g., UHPLC-ESI-MS/MS in Rat Plasma
A sensitive and validated Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) method has been developed for the simultaneous determination of this compound, carnosol (B190744), and carnosic acid in rat plasma. nih.govcir-safety.org This analytical technique is essential for detailed pharmacokinetic profiling.
The methodology typically involves several key steps. Sample preparation is commonly achieved through liquid-liquid extraction of the analytes from plasma using a solvent like ethyl acetate. nih.govcir-safety.org To ensure accuracy and precision, an internal standard, such as butylparaben, is utilized. nih.govcir-safety.org
Chromatographic separation is performed on a C18 column with a gradient elution system. nih.govcir-safety.org The mobile phase often consists of a mixture of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile (B52724). nih.govcir-safety.org The detection and quantification are carried out using a triple-quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ionization mode. nih.govcir-safety.orgnih.gov This highly selective and sensitive method allows for the accurate measurement of this compound concentrations in plasma over time. The precursor ion for this compound is identified at m/z 345.1 [M-H]⁻, with a product ion at m/z 283.0. nih.gov The assay is validated for linearity, accuracy, precision, extraction recovery, matrix effect, and stability to ensure reliable results. nih.govcir-safety.org
Plasma Concentration-Time Profiles
Following oral administration of a Rosmarinus officinalis L. extract to rats, this compound is rapidly absorbed. nih.gov The plasma concentration-time profiles have been characterized in studies administering different doses of the extract.
In one such study, after oral administration of a rosemary extract at low, medium, and high doses (0.24 g/kg, 0.82 g/kg, and 2.45 g/kg), this compound was quickly detected in the plasma. nih.gov The time to reach the maximum plasma concentration (Tmax) was observed to be between 0.20 and 0.55 hours, indicating rapid absorption from the gastrointestinal tract. nih.gov The maximum plasma concentration (Cmax) of this compound increased with the administered dose. nih.gov After reaching Cmax, the plasma concentration of this compound gradually declined. nih.gov The plasma concentration-time profiles for the different doses were found to be similar in shape. nih.gov A double-peak phenomenon was observed in the elimination phase, which may be attributed to enterohepatic circulation or redistribution of the compound. nih.gov
The main pharmacokinetic parameters for this compound in rats following oral administration of a rosemary extract at three different doses are summarized in the table below.
Pharmacokinetic Parameters of this compound in Rats
| Dose (g/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng/mL*h) | t1/2 (h) |
|---|---|---|---|---|
| 0.24 | 77.20 ± 10.54 | 0.25 ± 0.00 | 258.9 ± 52.8 | 3.52 ± 0.69 |
| 0.82 | 187.9 ± 75.9 | 0.20 ± 0.18 | 709.6 ± 146.4 | 3.59 ± 0.62 |
| 2.45 | 633.4 ± 118.5 | 0.55 ± 0.27 | 3097 ± 613 | 4.41 ± 0.53 |
Data are presented as mean ± standard deviation (n=6). Data sourced from Wang et al., 2017. nih.gov
Comparative Pharmacokinetics with Related Diterpenes
The pharmacokinetic properties of this compound have been studied in conjunction with other structurally related abietane (B96969) diterpenes present in rosemary, namely carnosic acid and carnosol. nih.govcir-safety.org These comparative studies provide insights into the relative bioavailability and disposition of these compounds.
After oral administration of a rosemary extract to rats, all three diterpenes—this compound, carnosic acid, and carnosol—were rapidly absorbed. nih.gov However, the plasma concentrations achieved varied significantly among the compounds. Carnosic acid was found to have the highest plasma concentration, followed by carnosol, and then this compound, which had the lowest concentration of the three. nih.gov
The time to reach maximum plasma concentration (Tmax) was similar for all three compounds, generally occurring within an hour of administration. nih.gov The area under the plasma concentration-time curve (AUC), which reflects the total systemic exposure to a compound, was also highest for carnosic acid, followed by carnosol and this compound. nih.gov This suggests that carnosic acid has a higher oral bioavailability compared to carnosol and this compound. The elimination half-life (t1/2) of the three diterpenes was also comparable. nih.gov The lower plasma concentrations of this compound and carnosol may be due to their lower content in the administered extract or differences in their absorption and metabolic pathways. nih.gov
A comparative overview of the key pharmacokinetic parameters for this compound, carnosic acid, and carnosol in rats after oral administration of a high-dose rosemary extract (2.45 g/kg) is presented in the table below.
Comparative Pharmacokinetic Parameters of Rosemary Diterpenes in Rats
| Compound | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng/mL*h) | t1/2 (h) |
|---|---|---|---|---|
| This compound | 633.4 ± 118.5 | 0.55 ± 0.27 | 3097 ± 613 | 4.41 ± 0.53 |
| Carnosol | 1480 ± 266 | 0.70 ± 0.45 | 6098 ± 987 | 3.82 ± 0.48 |
| Carnosic Acid | 27504 ± 1881 | 0.50 ± 0.31 | 82301 ± 10321 | 3.94 ± 0.55 |
Data are presented as mean ± standard deviation (n=6). Data sourced from Wang et al., 2017. nih.gov
Safety and Tolerability Assessment in Preclinical Models
Preclinical studies on rosemary extracts, which contain this compound as a constituent, have generally indicated a low level of toxicity. researchgate.netnih.gov In an acute safety study in Wistar rats, a single oral gavage dose of 2,000 mg/kg of body weight of two different supercritical fluid extracts of rosemary was well tolerated. researchgate.netnih.gov No adverse effects, mortality, abnormal signs, or changes in behavior, body weight, or food and water consumption were observed during the two-week observation period. researchgate.netnih.gov Furthermore, at the end of the study, there were no significant changes in hematological and serum chemistry values, organ weights, or gross and histological characteristics. researchgate.netnih.gov These findings suggest that the oral lethal dose (LD50) for these rosemary extracts in both male and female rats is greater than 2,000 mg/kg of body weight. researchgate.netnih.gov
In subchronic toxicity studies, oil-soluble rosemary extracts were administered to rats in their diet for 90 days. nih.gov While liver enlargement and hepatocellular hypertrophy were observed, these effects were found to be reversible after a 28-day recovery period. nih.gov The liver effects were associated with the reversible induction of cytochrome P450 enzymes, indicating an adaptive rather than a toxicological response. nih.gov The no-observed-adverse-effect level (NOAEL) from this 90-day study was used to establish a temporary acceptable daily intake (ADI) for rosemary extracts as a food additive. nih.gov
It is important to note that while these studies on rosemary extracts provide an indication of the safety profile of its components, including this compound, there is a lack of publicly available, detailed toxicological studies specifically on isolated this compound. Some studies on the essential oil of Rosmarinus officinalis have indicated potential genotoxic and mutagenic effects at high doses. nih.gov However, the composition of the essential oil is different from that of the extracts rich in phenolic diterpenes like this compound.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Carnosol |
| Carnosic Acid |
| Butylparaben |
| Acetonitrile |
Synthesis and Derivatization of Rosmanol
Semisynthetic Approaches to Rosmanol (B1679572) and its Derivatives
Due to the low natural abundance of this compound, semisynthetic methods starting from more plentiful precursors are crucial for obtaining workable quantities for research and development.
Derivation from Carnosol (B190744) and Related Compounds
The most prominent semisynthetic route to this compound begins with carnosol, a structurally related and more abundant abietane (B96969) diterpene found in Salvia and Rosmarinus species. The chemical transformation of carnosol can be employed to produce this compound. This process leverages the shared core structure of these compounds, making the conversion chemically feasible.
Through targeted chemical reactions, researchers have successfully converted carnosol into several bioactive diterpenes. This partial synthesis not only yields this compound but also other related compounds, including epithis compound, 7-methoxythis compound, 7-ethoxythis compound, and galdosol. The physical and spectroscopic data of these semisynthetically produced compounds have been shown to be identical to their naturally occurring counterparts. This approach represents an efficient alternative to direct isolation from plant sources.
Synthesis of this compound Analogs for Biological Evaluation
To explore the therapeutic potential and understand the mechanisms of action, chemists synthesize analogs of this compound. These structural modifications are designed to probe how specific functional groups influence biological activity.
A key strategy involves using precursors like 16-hydroxycarnosol. For instance, reacting 16-hydroxycarnosol with triphenylphosphine (B44618) (Ph₃P) and N-Bromosuccinimide (NBS) in dichloromethane (B109758) (CH₂Cl₂) has led to the synthesis of 16-hydroxythis compound. This same reaction also yielded a novel aromatic diterpene, 12,16-epoxycarnosol, whose structure was determined using spectroscopic data. The creation of these analogs is fundamental for conducting biological evaluations and for establishing structure-activity relationships.
Strategies for Enhanced Production of this compound
The limited quantities of this compound in its natural sources necessitate strategies to enhance its production. The primary and most effective strategy is the semisynthesis from carnosol. Since carnosol is significantly more abundant, its conversion provides a reliable and higher-yield pathway to obtaining this compound and its derivatives.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Structure-Activity Relationship (SAR) studies are essential for optimizing the therapeutic properties of a lead compound like this compound. These studies investigate how the chemical structure of a molecule correlates with its biological activity, guiding the design of more potent and selective analogs. mdpi.commdpi.com
For abietane diterpenoids, including this compound, SAR studies have revealed several key structural features that are critical for their bioactivity. rsc.orgnih.gov A crucial element for the antimicrobial and antioxidant activity of many abietane diterpenes is the presence of a free catechol group on ring C of the molecule. rsc.org This feature is present in this compound. Oxidation of this catechol group to a quinone has been observed to sometimes enhance biological activity. rsc.org
The synthesis of various analogs allows for the systematic modification of the this compound scaffold. By altering specific functional groups—such as the hydroxyls on the aromatic ring or the lactone ring—researchers can assess the impact on biological endpoints. For example, the addition of a methoxy (B1213986) group at the C-7 position to create 7-methoxythis compound or the modification at the C-16 position to yield 16-hydroxythis compound helps to map out the pharmacophore. These studies aim to identify which parts of the molecule are essential for activity and which can be modified to improve properties like potency and selectivity. researchgate.net
Comparative Analysis with Other Rosemary Diterpenes
Rosmanol (B1679572), a significant phenolic diterpene found in rosemary (Rosmarinus officinalis), does not exert its biological effects in isolation. Its therapeutic potential is intricately linked to its interactions with other compounds present in the plant, particularly other diterpenes and phenolic acids. Understanding these relationships is crucial for appreciating the full scope of rosemary's bioactivity.
Future Research Directions and Therapeutic Prospects of Rosmanol
The phenolic diterpene rosmanol (B1679572), found in plants of the Lamiaceae family such as rosemary (Rosmarinus officinalis), has garnered scientific interest for its diverse biological activities. Preclinical studies have illuminated its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. However, the journey from laboratory findings to clinical application is multifaceted, requiring further rigorous investigation. This article explores the future research directions and therapeutic prospects of this compound, focusing on key areas that are critical for translating its potential into tangible health benefits.
Q & A
What molecular mechanisms underlie Rosmanol’s anti-cancer activity in breast cancer models?
This compound inhibits proliferation and induces apoptosis in breast cancer cells (e.g., MCF-7, MDA-MB231) by targeting the PI3K/AKT and STAT3/JAK2 signaling pathways. Key methodologies include:
- Western blot analysis to quantify STAT3, p-STAT3, JAK2, and p-JAK2 protein expression under this compound treatment (0–60 μM) .
- qPCR to measure downstream targets like PIAS3 and phosphorylation ratios (e.g., p-STAT3/STAT3) .
- Luciferase assays to assess transcriptional activity changes in a concentration-dependent manner (15–60 μM) .
How does this compound modulate inflammatory pathways such as NF-κB and MAPK?
This compound suppresses LPS-induced inflammation by:
- Inhibiting NF-κB activation via blocking IκB degradation and phosphorylation in RAW 264.7 macrophages .
- Downregulating MAPK signaling (ERK1/2, p38) and PI3K/Akt pathways, validated through Western blot and kinase activity assays .
- Reducing pro-inflammatory mediators (NO, PGE2) via ELISA and gene expression analysis (e.g., iNOS, COX-2) .
What experimental designs are optimal for studying this compound’s cardioprotective effects in diabetic models?
In streptozotocin (STZ)-induced diabetic rats with myocardial ischemia-reperfusion (MI/R) injury:
- In vivo protocols : Oral administration of this compound (40 mg/kg for 30 days) pre-MI/R, followed by hemodynamic monitoring and spectrophotometric analysis of cardiac enzymes (e.g., CK-MB, LDH) .
- Molecular validation : qPCR/Western blot to assess miR-126-PI3K/AKT axis activation and oxidative stress markers (e.g., SOD, MDA) .
How can researchers differentiate this compound’s bioactivity from structurally similar diterpenes?
- Chromatographic techniques : Use HPLC or LC-ESI-HRMS to separate this compound from isomers (e.g., epiisothis compound, epithis compound) based on retention times and mass spectra .
- Permeability assays : Compare intestinal absorption rates in Caco-2 cell models (AB/BA directions) to identify structural determinants of bioavailability .
What methodologies confirm this compound’s synergistic effects with other compounds, such as Carnosol?
- In vivo rheumatoid arthritis models : Combine this compound and Carnosol in collagen-induced arthritis mice, followed by synovial tissue analysis via real-time PCR (TLR4, MyD88, NF-κB) and Western blot .
- Dose-response studies : Use isobolographic analysis to calculate combination indices (CI) and validate synergy .
How is this compound synthesized for structural-activity studies?
- Semisynthesis : Derive this compound from carnosol via oxidation and methylation reactions, validated by NMR and mass spectrometry .
- Structural modifications : Introduce functional groups (e.g., methoxy, ethoxy) to enhance bioactivity, followed by in vitro screening (e.g., antioxidant assays) .
What analytical techniques quantify this compound in plant extracts?
- LC-MS/MS : Quantify this compound in sage (Salvia spp.) using negative ion mode ([M-H]− at m/z 345) and compare with carnosic acid (m/z 331) .
- PCA analysis : Differentiate organic vs. conventional sage based on this compound’s contribution to LC/MS fingerprints .
How does this compound influence oxidative stress in neuronal models?
- GABAA receptor modulation : Use patch-clamp electrophysiology to study this compound’s biphasic effects on GABAergic signaling in mouse CNS models .
- Antioxidant assays : Measure ROS scavenging via DPPH/ABTS and correlate with Nrf2/ARE pathway activation .
What controls are essential in this compound’s in vitro toxicity studies?
- Concentration gradients : Include 0–60 μM this compound to establish dose-response curves and IC50 values .
- Vehicle controls : Use DMSO (≤0.1%) to rule out solvent effects on cell viability (MTT assays) .
How can researchers validate this compound’s bioavailability in pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
